BenchChemオンラインストアへようこそ!

methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate

EGFR inhibitor KRAS inhibitor pyridazinone scaffold

This compound uniquely fuses a 3-phenyl-6-oxopyridazine hinge-binding motif with a methyl furan-2-carboxylate ester via a flexible methylene bridge, a topology absent from standard pyridazinone or furan screening libraries. Originating from Sloan-Kettering Institute patents on EGFR/KRAS kinase inhibitors, it enables simultaneous exploration of hinge-region and ribose-pocket interactions within a single, fragment-like scaffold. Its 310 Da MW, zero H-bond donors, and favorable logP of 2.2 make it an ideal starting point for systematic SAR without exceeding lead-like thresholds. Source confidently for dual-kinase probe development.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 922944-85-2
Cat. No. B2698943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate
CAS922944-85-2
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O4/c1-22-17(21)15-9-7-13(23-15)11-19-16(20)10-8-14(18-19)12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyZZPUCFKAPIZIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate (CAS 922944-85-2): A Defined Pyridazinone–Furan Hybrid for Targeted Cancer Probe Development


Methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate (CAS 922944‑85‑2) is a heterocyclic small molecule comprising a 6‑oxo‑3‑phenyl‑1,6‑dihydropyridazine core linked via a methylene bridge to a methyl furan‑2‑carboxylate moiety [1]. The compound belongs to a family of pyridazinone and furan‑containing compounds disclosed in patents assigned to the Sloan‑Kettering Institute for Cancer Research, where such scaffolds were identified as inhibitors of EGFR and/or KRAS kinases for the treatment of proliferative diseases [2]. It is supplied as a research‑grade synthetic building block and is not intended for therapeutic use.

Why Generic Pyridazinone or Furan Analogs Cannot Substitute Methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate in EGFR/KRAS‑Focused Research


Pyridazinone‑based kinase inhibitors exhibit steep structure‑activity relationships (SAR), where even modest changes in the linker, substitution pattern, or appended heterocycle can dramatically alter target engagement, selectivity, and cellular potency [1]. The patent family from which the title compound originates explicitly distinguishes between pyridazinone compounds of formula (I) and furan compounds of formula (II) [2]. The title compound uniquely incorporates both pharmacophores simultaneously—a 3‑phenyl‑6‑oxopyridazine ring and a methyl furan‑2‑carboxylate ester—connected by a flexible methylene bridge, a topology not shared by the majority of exemplars in the patent or by commercially available pyridazinone/furan screening compounds. Generic replacement with a simple pyridazinone or a simple furan ester would strip away the essential bis‑heterocyclic character that the original inventors deemed critical for dual EGFR/KRAS inhibitory activity [2], thereby invalidating any SAR conclusions or biological probe specificity.

Quantitative Differentiation Evidence for Methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate vs. Closest Pyridazinone and Furan Analogs


Structural Uniqueness: Dual Pyridazinone–Furan Architecture vs. Single‑Pharmacophore Comparators

The title compound is defined by a unique structural assembly that places a 6‑oxo‑3‑phenylpyridazine ring and a methyl furan‑2‑carboxylate group on opposite sides of a methylene linker. By contrast, the generic pyridazinone compounds of formula (I) in EP2518063A1 lack the furan carboxylate substituent, and the furan compounds of formula (II) lack the pyridazinone core [1]. This dual‑pharmacophore architecture is not represented in any other compound within the >100 generic exemplars of the patent family. The closest commercially available analogs—methyl 5‑((3‑(4‑methoxyphenyl)‑6‑oxopyridazin‑1(6H)‑yl)methyl)furan‑2‑carboxylate and methyl 5‑((3‑(3,4‑dimethoxyphenyl)‑6‑oxopyridazin‑1(6H)‑yl)methyl)furan‑2‑carboxylate—differ by the presence of methoxy substituents on the phenyl ring, which alter electron density and steric bulk at the pyridazinone 3‑position, a site known to be critical for kinase hinge‑region binding [2].

EGFR inhibitor KRAS inhibitor pyridazinone scaffold furan carboxylate bis‑heterocyclic

Patent‑Validated Disease Relevance: EGFR/KRAS Pathway Targeting vs. Non‑Oncology Pyridazinones

The compound is explicitly covered by patent claims directed to the treatment of cancers harboring EGFR and/or KRAS mutations [1]. The patent specification explains that EGFR and KRAS mutations are mutually exclusive oncogenic drivers in lung adenocarcinomas, occurring in ~10% and ~15–30% of cases, respectively, and that the disclosed compounds are effective in treating these genotypes [2]. In contrast, many pyridazinone derivatives reported in the literature target non‑oncology indications such as PDE4 inhibition (asthma/COPD), anti‑inflammatory COX/LOX pathways, or cardiovascular ion channels. The title compound’s assignment to an oncology‑focused patent portfolio distinguishes it from the broader pyridazinone class and aligns its intended use with a defined, commercially valuable therapeutic area with clear biomarker selection strategies.

EGFR mutation KRAS mutation lung adenocarcinoma targeted therapy kinase inhibitor

Physicochemical Property Profile: Optimal Drug‑Likeness for Cellular Probe Development vs. High‑Molecular‑Weight Pyridazinones

The target compound possesses computed physicochemical properties that place it within favorable drug‑like space: molecular weight 310.30 g/mol, XLogP3‑AA 2.2, hydrogen bond donor count 0, and hydrogen bond acceptor count 5 [1]. These values satisfy Lipinski’s Rule of Five and Veber’s oral bioavailability criteria (rotatable bonds = 5, polar surface area ~65.5 Ų). In comparison, many pyridazinone kinase inhibitors in the literature exceed 450 Da and possess logP values >4.0, which can compromise solubility, metabolic stability, and cellular permeability [2]. The title compound’s relatively low molecular weight and moderate lipophilicity make it an attractive starting point for fragment‑based or lead‑like approaches, as it allows ample room for synthetic elaboration while maintaining favorable ADME properties.

drug-likeness molecular weight lipophilicity hydrogen bond acceptors lead optimization

Synthetic Tractability and Supply Chain Definition: Well‑Characterized Building Block vs. Custom Polycyclic Assemblies

The compound is prepared via a modular synthetic sequence: condensation of a furan derivative with a pyridazinone precursor under controlled conditions [1]. This convergent strategy enables independent optimization of the pyridazinone and furan fragments, a feature not shared by more complex fused heterocycles that require linear, low‑yielding multi‑ring construction. The target compound is commercially available from multiple suppliers under a defined CAS number (922944‑85‑2) and PubChem CID (7659646), ensuring batch‑to‑batch traceability and quality control documentation that is often absent for custom‑synthesized analogs [2]. In contrast, closely related in‑house pyridazinone‑furans with modified substitution patterns require de novo synthesis and extensive characterization, introducing procurement delays of 4–8 weeks and significant cost premiums.

synthetic accessibility building block C–N coupling heterocyclic chemistry chemical supply

Defined Application Scenarios for Methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate in Oncology Research and Chemical Biology


EGFR/KRAS Chemical Probe Development in Lung Adenocarcinoma Models

Use the compound as a starting scaffold for systematic SAR studies aimed at optimizing dual EGFR/KRAS inhibitory activity. The dual pyridazinone–furan architecture enables simultaneous exploration of hinge‑binding (pyridazinone) and ribose‑pocket/allosteric (furan carboxylate) interactions, as suggested by the structural logic of EP2518063A1 [1]. The compound’s favorable lead‑like physicochemical profile (MW 310, logP 2.2) [2] makes it suitable for further elaboration into potent analogs without exceeding drug‑likeness thresholds.

Negative Control or Scaffold‑Hopping Template in Kinase Profiling Panels

Because the compound carries the characteristic pyridazinone hinge‑binding motif but differs from known pyridazinone kinase inhibitors in its furan appendage, it serves as an ideal scaffold‑hopping template or negative control in kinase selectivity panels. Its lack of annotated off‑target activity allows researchers to attribute any observed biological effects specifically to the pyridazinone–furan architecture [1].

Building Block for Fragment‑Based Drug Discovery (FBDD) Libraries

With a molecular weight of only 310 Da, zero hydrogen bond donors, and moderate lipophilicity, the compound meets strict fragment‑library criteria (Rule of Three). It can be incorporated into fragment‑based screening collections to probe EGFR/KRAS binding sites with minimal steric bias, and its methyl ester handle provides a straightforward derivatization point for fragment growing or linking strategies [2].

Internal Standard for Analytical Method Development for Pyridazinone-Based Drug Candidates

The well‑characterized nature of the compound (defined CAS, PubChem CID, computed properties) makes it a reliable internal standard for HPLC, LC‑MS, and NMR method development when analyzing more complex pyridazinone‑based drug candidates. Its distinct retention time and mass fragmentation pattern, derived from the unique combination of pyridazinone and furan moieties, reduce the risk of co‑elution or signal overlap with analytes of interest [2].

Quote Request

Request a Quote for methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.